

# Spectroscopic Profile of 3-Butenal: A Technical Guide

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## Compound of Interest

Compound Name: 3-Butenal

Cat. No.: B104185

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-butenal** ( $C_4H_6O$ ), a reactive aldehyde of interest in various chemical and pharmaceutical contexts. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with high-quality predicted data to offer a valuable resource for the characterization and analysis of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-butenal**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Data for **3-Butenal** (500 MHz,  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
9.77	Triplet	1H	1.8	H1 (-CHO)
5.89	Multiplet	1H	-	H3 (=CH-)
5.24	Multiplet	1H	-	H4 (trans to C3-H)
5.15	Multiplet	1H	-	H4 (cis to C3-H)
3.19	Multiplet	2H	-	H2 (-CH <sub>2</sub> -)

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Butenal** (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
201.5	CH	C1 (-CHO)
133.2	CH	C3 (=CH-)
118.0	CH <sub>2</sub>	C4 (=CH <sub>2</sub> )
44.8	CH <sub>2</sub>	C2 (-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy

Table 3: Experimental Vapor Phase FT-IR Data for **3-Butenal**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Medium	C-H stretch (alkenyl)
~2850, ~2750	Medium	C-H stretch (aldehydic)
~1730	Strong	C=O stretch (aldehyde)
~1645	Medium	C=C stretch (alkene)
~990, ~920	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Experimental GC-MS Data for **3-Butenal** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
70	40	[M] <sup>+</sup> (Molecular Ion)
41	100	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
39	85	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	30	[CHO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-butenal** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** A one-dimensional proton NMR spectrum is acquired on a 500 MHz spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 2.0 seconds, and 16 scans.
- **<sup>13</sup>C NMR Acquisition:** A one-dimensional proton-decoupled carbon NMR spectrum is acquired on a 125 MHz spectrometer. Due to the lower natural abundance of <sup>13</sup>C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2.0 seconds) are employed.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C NMR.

## Infrared (IR) Spectroscopy

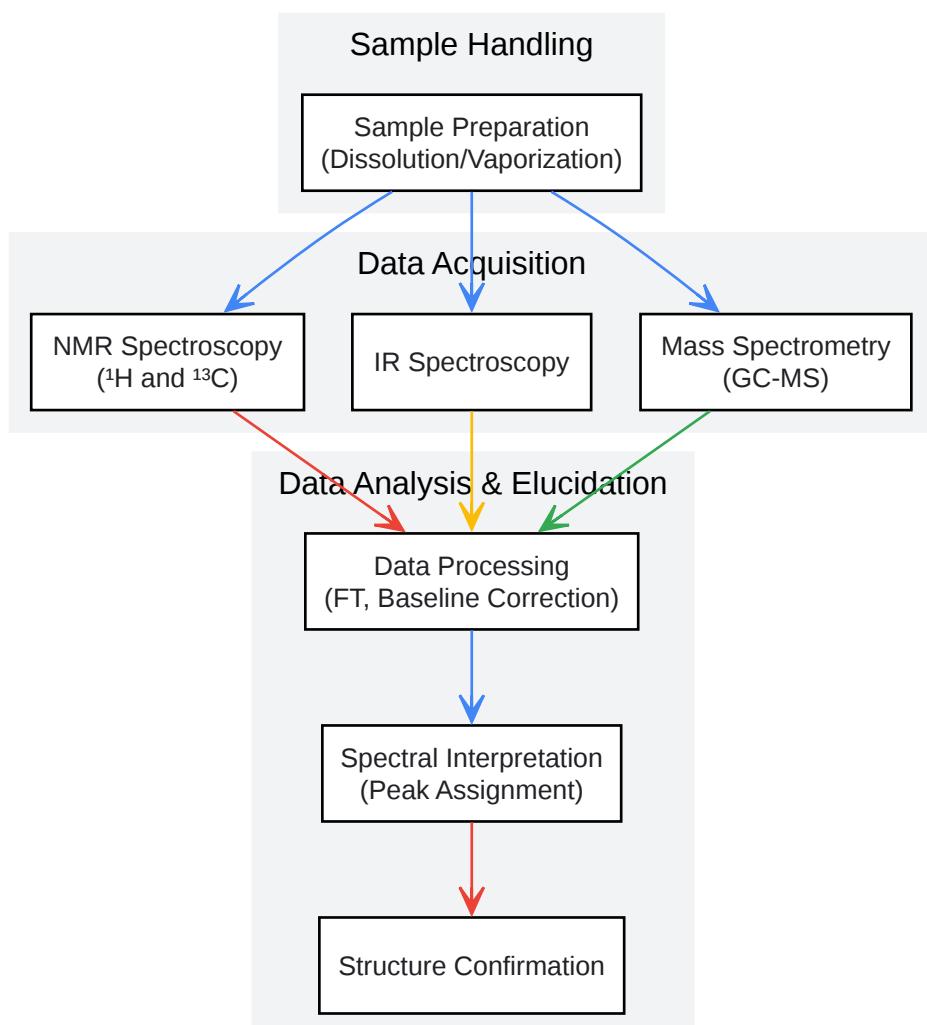
- Sample Preparation: As **3-butenal** is a volatile liquid, the vapor phase spectrum is obtained. A small amount of liquid **3-butenal** is injected into a heated gas cell with KBr windows.
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Typically, 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **3-butenal** in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- Gas Chromatography (GC): The sample is vaporized in the injector port (at  $\sim 250^\circ\text{C}$ ) and separated on a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g.,  $40^\circ\text{C}$ ) and ramp up to a higher temperature (e.g.,  $200^\circ\text{C}$ ) to ensure good separation. Helium is used as the carrier gas.
- Mass Spectrometry (MS): The separated components eluting from the GC column enter the mass spectrometer. Electron ionization (EI) is used with a standard energy of 70 eV. The resulting ions are separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range of 20-200.

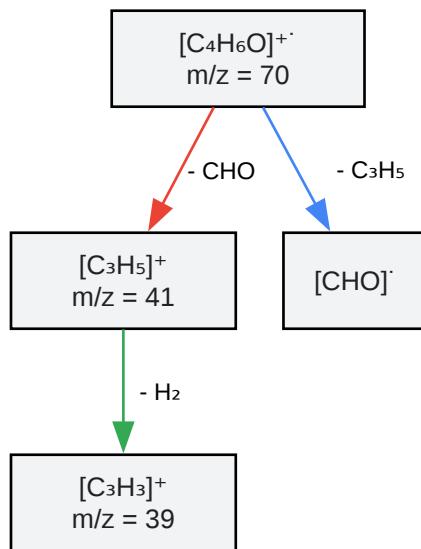
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **3-butenal**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: A simplified proposed fragmentation pathway for **3-butenal** in EI-MS.

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